molecular formula C7H12N2O4S B1451588 4-Methylbenzene-1,2-diamine sulfate CAS No. 1084893-43-5

4-Methylbenzene-1,2-diamine sulfate

Cat. No. B1451588
M. Wt: 220.25 g/mol
InChI Key: YWXGAXXOGWBQNN-UHFFFAOYSA-N
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Description

4-Methylbenzene-1,2-diamine, also known as Toluene-3,4-diamine or 1,2-Diamino-4-methylbenzene, is a chemical compound with the formula C7H10N2 . It is used in various industrial applications .


Synthesis Analysis

The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from the reaction between aldehydes and 4-methylbenzene-1,2-diamine has been reported . Another method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzene-1,2-diamine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 122.1677 .

Scientific Research Applications

Application 1: Synthesis of N-arylbenzene-1,2-diamines

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the synthesis of N-arylbenzene-1,2-diamines . These compounds are important for synthesizing various benzimidazole derivatives .
  • Methods of Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes is used to afford N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
  • Results or Outcomes: The synthesis from azobenzenes showed the benefits of a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .

Application 2: Synthesis of Benzimidazoles

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the synthesis of benzimidazoles . Benzimidazoles have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
  • Methods of Application: Azarifar and co-workers used the ultrasound-promoted technique for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from the reaction between aldehydes and 4-methylbenzene-1,2-diamine using sulfamic acid-functionalized silica-coated magnetic nanoparticles (SO 3 H–Fe 3 O 4 @SiO 2 MNPs) .
  • Results or Outcomes: The protocol gives good results .

Application 3: Hair Dyeing

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of hair dyes . It is commonly used to produce black, drab and warm browns, and shades of blonde and gray hair dyes .
  • Methods of Application: In these applications, these diamines function as a primary intermediate, which means that it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye .
  • Results or Outcomes: 4-Methylbenzene-1,2-diamine sulfate is preferred in commercial hair dyes because of its lower toxicity compared to phenylenediamine (1,4-diaminobenzene) .

Application 4: Production of Dyes

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of dyes for textiles, furs, leathers, biological stains and indicators, wood stains, and pigments .
  • Methods of Application: The specific methods of application can vary depending on the type of dye being produced .
  • Results or Outcomes: Two examples of dyes produced by 4-Methylbenzene-1,2-diamine sulfate are Cl Basic Red 2 and Cl Acid Brown 103 .

Application 5: Production of Organic Compounds

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of various organic compounds . It is used as a starting material in the synthesis of many complex organic molecules .
  • Methods of Application: The specific methods of application can vary depending on the type of organic compound being synthesized .
  • Results or Outcomes: The use of 4-Methylbenzene-1,2-diamine sulfate in the synthesis of organic compounds has been shown to be effective, and it is commonly used in organic chemistry laboratories .

Application 6: Production of Pigments

  • Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of pigments . These pigments are used in various industries, including textiles, furs, leathers, biological stains and indicators, and wood stains .
  • Methods of Application: The specific methods of application can vary depending on the type of pigment being produced .
  • Results or Outcomes: Two examples of pigments produced by 4-Methylbenzene-1,2-diamine sulfate are Cl Basic Red 2 and Cl Acid Brown 103 .

Safety And Hazards

Both the free base, 1,4-benzenediamine, 2-methyl (CAS No. 95-70-5) and its sulfate salt (CAS Nos. 615-50-9 and 6369-59-1) are classified as hazardous for acute toxicity (from oral, dermal and inhalation exposure), and skin sensitisation .

properties

IUPAC Name

4-methylbenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGAXXOGWBQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668255
Record name Sulfuric acid--4-methylbenzene-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzene-1,2-diamine sulfate

CAS RN

1084893-43-5
Record name Sulfuric acid--4-methylbenzene-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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